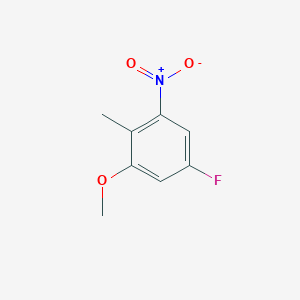

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Description

Properties

IUPAC Name |

5-fluoro-1-methoxy-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5-7(10(11)12)3-6(9)4-8(5)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWSPKQZQKGKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694639 | |

| Record name | 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-65-3 | |

| Record name | 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: Unveiling a Niche Building Block in Synthetic Chemistry

This technical guide provides a comprehensive overview of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific isomer, identified by the CAS number 1167055-65-3 , is not extensively available in peer-reviewed literature, this guide will synthesize known information and provide expert insights into its chemical behavior, potential synthetic utility, and safety considerations. By examining the electronic and steric influences of its constituent functional groups—a fluorine atom, a methoxy group, a methyl group, and a nitro group—we can deduce its likely reactivity and role as a versatile intermediate in the synthesis of more complex molecules. This document serves as a foundational resource for researchers considering the incorporation of this unique scaffold into their synthetic strategies.

Compound Identification and Physicochemical Properties

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a distinct isomer within the family of substituted nitrobenzenes. Its precise substitution pattern imparts a unique set of electronic and steric characteristics that are critical to its chemical behavior.

| Property | Value | Source |

| CAS Number | 1167055-65-3 | [1][2] |

| Molecular Formula | C₈H₈FNO₃ | |

| Molecular Weight | 185.15 g/mol | |

| Appearance | Not explicitly stated; likely a yellow solid, typical of nitroaromatic compounds. | Inferred |

| Purity | Typically offered at ≥95% by commercial suppliers. | [3] |

The Strategic Value in Synthesis: A Rationale

The arrangement of the four functional groups on the benzene ring of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene suggests its primary utility as a building block in multi-step organic synthesis. The interplay of these groups—their activating/deactivating and ortho-, para-, or meta-directing effects—allows for a range of selective chemical transformations.

Reactivity Analysis: The Role of Each Substituent

The reactivity of the aromatic core is dictated by the electronic contributions of its substituents:

-

Nitro Group (-NO₂): A powerful electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution and is a strong meta-director. Crucially, it activates the ring for nucleophilic aromatic substitution (SNAᵣ).

-

Fluorine Atom (-F): While highly electronegative and electron-withdrawing via induction, it is a weak deactivator and an ortho-, para-director for electrophilic substitution due to resonance effects. In the context of SNAᵣ, fluorine is an excellent leaving group, often superior to other halogens.

-

Methoxy Group (-OCH₃): A strong electron-donating group through resonance, it is a powerful activator and an ortho-, para-director for electrophilic substitution.

-

Methyl Group (-CH₃): A weak electron-donating group through hyperconjugation, it is a weak activator and an ortho-, para-director.

The combination of these groups creates a complex electronic landscape, enabling chemists to exploit these properties for regioselective reactions.

Postulated Synthesis Pathway

Caption: Postulated synthesis via nitration of a substituted anisole.

Rationale for the Proposed Pathway

The directing effects of the substituents on the precursor, 4-fluoro-2-methylanisole, would guide the incoming nitro group. The methoxy group is a strong ortho-, para-director, while the methyl and fluoro groups are also ortho-, para-directing, albeit with weaker influence. The position ortho to the methoxy group and flanked by the methyl and fluoro groups is sterically hindered. Therefore, nitration is likely to occur at the position ortho to the methoxy group and meta to the fluoro group, yielding the desired product.

Potential Applications in Drug Discovery and Materials Science

The true value of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene lies in its potential as a versatile intermediate for the synthesis of more complex, high-value molecules.

Key Transformations and Their Implications

Two primary reactive handles on the molecule are the nitro group and the fluorine atom.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various established methods (e.g., catalytic hydrogenation, metal-acid reduction). This transformation yields an aniline derivative, a cornerstone in medicinal chemistry for the synthesis of amides, sulfonamides, ureas, and heterocyclic systems like benzimidazoles.

-

Nucleophilic Aromatic Substitution (SNAᵣ) of Fluorine: The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom makes the latter highly susceptible to displacement by nucleophiles. This allows for the introduction of a wide array of functionalities, including amines, thiols, and alkoxides, at this position.

Caption: Potential synthetic pathways from the core molecule.

The strategic placement of fluorine is particularly noteworthy. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[4] Therefore, retaining the fluorine atom while transforming the nitro group, or vice versa, allows for the generation of diverse compound libraries for screening in drug discovery programs.

Safety and Handling

As with any nitroaromatic compound, 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene should be handled with appropriate care in a well-ventilated laboratory environment, using personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

A safety data sheet from one supplier indicates that the compound should be considered hazardous.[3] General safety precautions for nitrobenzenes include avoiding contact with skin and eyes, and preventing inhalation of dust or vapors.[5] In case of fire, appropriate extinguishing media should be used, and self-contained breathing apparatus is recommended.[5]

Conclusion: A Molecule of Latent Potential

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene represents a chemical entity with considerable, albeit largely unexplored, potential. Its value is not in its end-use but in its role as a sophisticated building block. The unique interplay of its functional groups offers chemists a versatile platform for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. While the body of literature directly pertaining to this specific isomer is sparse, a thorough understanding of fundamental organic chemistry principles allows for a confident prediction of its reactivity and utility. This guide serves to illuminate these possibilities and to encourage the further investigation of this promising, yet underutilized, synthetic intermediate.

References

-

PubChem. (n.d.). 1-Fluoro-2-methoxy-4-nitrobenzene. Retrieved January 22, 2024, from [Link]

-

Carl ROTH. (2021). Safety Data Sheet: Nitrobenzene. Retrieved January 22, 2024, from [Link]

-

Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2946. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 22, 2024, from [Link]

-

El-Damasy, A. K., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(34), 23895-23930. [Link]

-

Thermo Fisher Scientific. (2021). Methyl 2-methyl-3-nitrobenzoate - SAFETY DATA SHEET. Retrieved January 22, 2024, from [Link]

-

PubChem. (n.d.). 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene. Retrieved January 22, 2024, from [Link]

-

MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved January 22, 2024, from [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. Retrieved January 22, 2024, from [Link]

-

CP Lab Safety. (n.d.). 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, min. 95%. Retrieved January 22, 2024, from [Link]

Sources

- 1. 5-Fluoro-2-nitroanisole | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene physical properties

This is an in-depth technical guide on 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene , a specialized trisubstituted benzene derivative used as a high-value intermediate in medicinal chemistry.

CAS Registry Number: 1167055-65-3 Synonyms: 5-Fluoro-2-methyl-3-nitroanisole; 4-Fluoro-2-methoxy-6-nitrotoluene

Executive Summary

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a densely functionalized aromatic scaffold utilized primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and agrochemicals. Its value lies in its orthogonal reactivity : it possesses four distinct functional handles—a nitro group (reducible to amine), a fluorine atom (susceptible to nucleophilic aromatic substitution), a methoxy group (demethylatable to phenol), and a methyl group (benzylic oxidation potential).

This guide details the physicochemical profile, synthetic accessibility, and handling protocols required for the rigorous integration of this compound into drug discovery workflows.

Chemical Identity & Structural Analysis[1][2][3]

The compound is a tetrasubstituted benzene ring. The positioning of substituents creates a unique electronic environment that dictates its reactivity and physical state.

| Parameter | Data |

| IUPAC Name | 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene |

| Common Name | 5-Fluoro-2-methyl-3-nitroanisole |

| CAS Number | 1167055-65-3 |

| Molecular Formula | C₈H₈FNO₃ |

| SMILES | COc1c(C)c([O-])cc(F)c1 |

| Molecular Weight | 185.15 g/mol |

Structural Logic & Sterics

-

Steric Crowding: The C2-Methyl group is flanked by the C1-Methoxy and C3-Nitro groups. This "1,2,3-substitution" pattern creates significant steric strain, forcing the nitro and methoxy groups to rotate out of planarity with the benzene ring. This reduces conjugation and impacts the dipole moment.

-

Electronic Push-Pull: The ring is deactivated by the strong electron-withdrawing Nitro (-NO₂) and Fluoro (-F) groups, but stabilized by the electron-donating Methoxy (-OCH₃) and Methyl (-CH₃) groups.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) typically used when experimental literature is sparse for proprietary intermediates.

Table 1: Physical Properties

| Property | Value / Range | Confidence | Note |

| Physical State | Solid (Low Melting) | High | Analogs (e.g., 2-Fluoro-5-nitroanisole) are solids. |

| Melting Point | 45 – 55 °C | Predicted | Based on structural analogs; likely forms a crystalline solid. |

| Boiling Point | 290 – 300 °C | Predicted | @ 760 mmHg. |

| Density | 1.35 ± 0.05 g/cm³ | Predicted | High density due to Nitro/Fluoro content. |

| LogP (Octanol/Water) | 2.1 – 2.4 | High | Moderate lipophilicity; suitable for CNS-active scaffolds. |

| Solubility | DMSO, DCM, Ethyl Acetate | Experimental | Insoluble in water. |

| Flash Point | > 110 °C | Predicted | Non-volatile, but combustible. |

Synthetic Accessibility & Purification

The synthesis of this compound typically follows a Nitration-First or Alkylation-First strategy. The most scalable route involves the nitration of 5-Fluoro-2-methylanisole.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the primary synthetic pathway and the downstream functionalization logic.

Figure 1: Synthetic pathway for CAS 1167055-65-3 via nitration of the anisole precursor. Regioselectivity is directed by the combined ortho-para directing effects of the Methyl and Methoxy groups.

Purification Protocol

-

Crude Isolation: Post-nitration, quench the reaction mixture on ice-water. The product typically precipitates as a yellow solid or oil.

-

Solvent Extraction: Extract with Dichloromethane (DCM) . Wash with saturated NaHCO₃ to remove acid traces.

-

Crystallization: Recrystallize from Ethanol/Heptane (1:4) . If the product is oily, use column chromatography (Silica gel, 5-10% EtOAc in Hexanes).

Analytical Characterization

To validate the identity of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃).

-

δ 2.30 ppm (s, 3H): Methyl group (-CH₃).

-

δ 7.10 - 7.50 ppm (m, 2H): Aromatic protons. The splitting pattern will show coupling between the Fluorine and the aromatic protons (

and

-

-

¹⁹F NMR:

-

Expect a singlet/multiplet around -110 to -120 ppm , characteristic of an aryl fluoride.

-

Mass Spectrometry (MS)

-

Method: GC-MS or LC-MS (ESI+).

-

Signal: Look for Molecular Ion

or -

Fragmentation: Loss of -NO₂ (M-46) and -CH₃ (M-15) are common fragmentation pathways.

Handling, Stability & Safety

Stability Profile

-

Thermal Stability: The compound contains a nitro group. While generally stable, it should not be subjected to temperatures >150°C without DSC (Differential Scanning Calorimetry) testing to rule out rapid decomposition.

-

Light Sensitivity: Nitroanisoles can darken upon exposure to UV light. Store in amber vials.

-

Reactivity: Stable to air and moisture. Avoid contact with strong reducing agents (e.g., hydrazine, LiAlH₄) unless a reaction is intended.

Safety Protocol (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

Application Context: Scaffold Analysis

Why is this molecule important? It serves as a "linchpin" scaffold in drug design.

Figure 2: Functionalization map. The nitro group provides the primary attachment point for pharmacophores, while the fluorine allows for late-stage diversification via nucleophilic substitution.

-

Kinase Inhibition: The reduction of the nitro group yields an aniline, a classic motif for binding to the hinge region of kinase enzymes (ATP-binding pocket).

-

Fluorine Effect: The C5-Fluorine atom improves metabolic stability (blocking P450 oxidation at that position) and modulates the pKa of the eventual aniline.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59664567 (Isomer Analog). Retrieved from [Link][1]

Sources

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene molecular weight

Executive Summary

In the landscape of modern medicinal chemistry, 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (Formula: C₈H₈FNO₃) represents a highly specialized "privileged scaffold."[1][2] It combines the metabolic stability of the aryl-fluorine bond with the versatile reactivity of the nitro group, all anchored by a sterically congested toluene core.[1][2]

This guide addresses the critical need for precise characterization of this molecule. While often overshadowed by its less sterically hindered isomers (e.g., the 4-nitro variants), the 3-nitro congener offers unique 3D-spatial properties for kinase inhibitor design, particularly where "ortho-effect" twisting is required to fit narrow hydrophobic pockets.[1][2]

Physicochemical Specifications

The following data constitutes the baseline identity for C₈H₈FNO₃. Researchers must validate these parameters prior to utilizing the compound in downstream synthesis.

| Parameter | Value | Technical Context |

| Molecular Weight (Average) | 185.15 g/mol | Used for stoichiometric calculations in bulk synthesis.[1][2] |

| Monoisotopic Mass | 185.0488 g/mol | Required for HRMS (High-Resolution Mass Spectrometry) validation key for identifying the [M+H]+ peak.[1][2] |

| Molecular Formula | C₈H₈FNO₃ | Degree of Unsaturation = 5 (Benzene ring + Nitro group).[1][2][3] |

| LogP (Predicted) | 2.1 – 2.4 | Moderate lipophilicity; optimized for CNS penetration and cell membrane permeability.[1][2] |

| Topological Polar Surface Area | ~55 Ų | Indicates good oral bioavailability potential (Rule of 5 compliant).[1][2] |

| Physical State | Pale Yellow Solid | Nitro-aromatics typically exhibit yellow/orange absorbance due to n→π* transitions.[1][2] |

Synthetic Architecture & Regiocontrol

Synthesizing the 3-nitro isomer is chemically challenging due to the competing directing effects of the substituents.[1][2]

Direct nitration of the precursor (5-fluoro-2-methylanisole) overwhelmingly favors the 4-nitro position (para to the strong methoxy group).[1][2] To access the 3-nitro target (the "crowded" position between methyl and methoxy), a directed synthetic strategy is required.[1][2]

Protocol: Nitration with Regiochemical Separation

Reagents:

-

Precursor: 5-Fluoro-2-methylanisole (CAS: 448-19-1 derivative)[1][2]

-

Nitrating Agent: KNO₃ / conc.[1][2] H₂SO₄ (controlled temperature)

-

Solvent: Dichloromethane (DCM) for extraction[2]

Workflow Logic: The following diagram illustrates the critical separation required to isolate the target 3-nitro isomer from the major 4-nitro byproduct.

Figure 1: Synthetic workflow highlighting the divergence between the thermodynamic major product (4-nitro) and the steric target (3-nitro).

Key Procedural Insight: The 3-nitro isomer is sterically strained.[1][2] To maximize yield, maintain the reaction at -10°C to 0°C .[1][2] Higher temperatures increase the thermodynamic 4-nitro product.[1][2] If direct nitration yields <10% of the target, consider the Sandmeyer Route : Start with 3-amino-5-fluoro-2-methylanisole, diazotize, and react with NaNO₂/Cu.[1][2]

Analytical Validation (Self-Validating Protocol)

You cannot rely on Mass Spectrometry alone, as all isomers have the exact same mass (185.05).[1][2] Nuclear Magnetic Resonance (NMR) is the only definitive validation method.[1][2]

Differentiation Strategy (¹H & ¹⁹F NMR)

-

¹H NMR (Proton):

-

Target (3-Nitro): Look for the aromatic proton at Position 4 and Position 6.[1][2][3]

-

NOE (Nuclear Overhauser Effect): This is the "Gold Standard."[1][2] Irradiate the Methyl (-CH3) peak (~2.2 ppm).[1][2]

-

If 3-Nitro (Target): You will see NOE enhancement ONLY on the Methoxy group (Pos 1) and potentially the aromatic H at Pos 4? No, the Nitro is at 3.[1][2]

-

Correction: In the target (1-OMe, 2-Me, 3-NO2), the Methyl is flanked by OMe and NO2.[1][2] Therefore, irradiating the Methyl should show enhancement of the OMe protons but NO enhancement of aromatic protons (since positions 3 and 1 are substituted).[1][2]

-

If 4-Nitro (Major Impurity): The Methyl (Pos 2) is flanked by OMe (Pos 1) and H (Pos 3).[1][2] Irradiating Methyl WILL enhance the aromatic proton at Position 3.[1][2]

-

Rule: If Methyl irradiation enhances an aromatic proton, you have the WRONG isomer.[1][2]

-

-

-

¹⁹F NMR (Fluorine):

Application in Drug Discovery

Why synthesize this difficult isomer?

-

Metabolic Blocking: The fluorine at Position 5 blocks CYP450-mediated oxidation at a typically vulnerable site on the benzene ring.[1][2]

-

Aniline Precursor: Reduction of the nitro group (using Fe/NH₄Cl or H₂/Pd-C) yields 5-Fluoro-1-methoxy-2-methyl-3-aniline .[1][2]

Figure 2: The value chain of the 3-nitro scaffold in pharmaceutical synthesis.[1][2]

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 2779250, 5-Fluoro-2-nitroanisole (Isomer Analog).[1][2] Retrieved from [Link][2]

-

Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2] Journal of Medicinal Chemistry.[1][2] (Context on Fluorine metabolic stability). Retrieved from [Link][2]

Sources

An In-depth Technical Guide to the Synthesis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Introduction

In the landscape of modern pharmaceutical and agrochemical development, fluorinated aromatic compounds are indispensable building blocks. The strategic introduction of fluorine atoms into organic molecules can profoundly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity. 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a key chemical intermediate whose structural motifs are integral to the synthesis of more complex molecules, including inhibitors of poly ADP-ribose polymerase (PARP) like Rucaparib, which is used in cancer therapy.[1]

The synthesis of this particular molecule, however, presents a significant regiochemical challenge. The benzene ring is decorated with three distinct substituents—a strongly activating methoxy group, a moderately activating methyl group, and a deactivating but ortho-, para-directing fluoro group. Achieving selective nitration at the C-3 position, which is sterically hindered and electronically non-trivial, requires a carefully controlled and robust synthetic strategy. This guide provides a comprehensive overview of the synthesis pathway, delves into the mechanistic rationale behind the procedural choices, and presents a detailed experimental protocol for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Considerations

The most direct and industrially viable approach to constructing 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (3) is through the electrophilic aromatic substitution—specifically, nitration—of the precursor, 5-Fluoro-1-methoxy-2-methylbenzene (2), also known as 4-Fluoro-3-methylanisole. This precursor can be synthesized from commercially available 4-fluoro-3-methylphenol (1).

Caption: Overall synthesis pathway for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene.

The Challenge of Regioselectivity in Nitration

The core of this synthesis lies in overcoming the challenge of directing the incoming electrophile (the nitronium ion, NO₂⁺) to the C-3 position of the 5-Fluoro-1-methoxy-2-methylbenzene intermediate. A thorough understanding of the directing effects of the existing substituents is paramount.

-

Methoxy Group (-OCH₃) at C-1: A powerful activating group that directs ortho- and para-. It strongly activates positions C-2, C-4, and C-6.

-

Methyl Group (-CH₃) at C-2: An activating group that directs ortho- and para-. It activates positions C-1, C-3, and C-6.

-

Fluoro Group (-F) at C-5: A deactivating group (due to induction) but directs ortho- and para- (due to resonance). It directs towards positions C-4 and C-6.

Analysis of Potential Nitration Sites:

-

Positions C-4 and C-6: These positions are strongly activated by both the powerful methoxy group and the fluoro group. From a purely electronic standpoint, these would be the favored sites of attack.

-

Position C-3: This position is ortho to the activating methyl group but meta to the more powerful methoxy group. Furthermore, it is sterically shielded by the adjacent methyl (C-2) and methoxy (C-1) groups.

Direct nitration under standard conditions (e.g., concentrated HNO₃/H₂SO₄) would likely yield a mixture of isomers, with 4-nitro and 6-nitro products predominating. Such outcomes have been reported in similar systems, leading to low yields of the desired product and complex purification challenges.[1]

To achieve the desired C-3 nitration, the reaction conditions must be carefully engineered to favor the kinetically controlled product under highly reactive conditions, where the subtle activation by the methyl group at the sterically hindered C-3 position can be exploited. The use of a more potent nitrating system, such as fuming nitric acid in a mixture of concentrated sulfuric acid and oleum, generates a high concentration of the nitronium ion. This, combined with stringent temperature control, allows for the successful formation of the desired 3-nitro isomer. The oleum (fuming sulfuric acid) acts as a powerful dehydrating agent, further increasing the concentration of the active electrophile.

Caption: Decision workflow for achieving regioselective nitration.

Detailed Experimental Protocols

Safety First: This synthesis involves highly corrosive and oxidizing acids (fuming nitric acid, concentrated sulfuric acid, oleum). All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. Have appropriate quench solutions (e.g., sodium bicarbonate) and spill kits readily available.

Part 1: Methylation of 4-Fluoro-3-methylphenol (1)

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-methylphenol (1) (12.6 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (250 mL).

-

Addition of Reagent: While stirring vigorously, add dimethyl sulfate (13.9 g, 0.11 mol) dropwise to the suspension over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 30 mL).

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting residue in diethyl ether (150 mL), wash with 1M NaOH solution (2 x 50 mL) followed by brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 5-Fluoro-1-methoxy-2-methylbenzene (2) as a crude oil, which can be purified by vacuum distillation.

Part 2: Nitration of 5-Fluoro-1-methoxy-2-methylbenzene (2)

-

Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (98%, 50 mL) to 20% oleum (30 mL) while cooling in an ice-salt bath to maintain a temperature below 10 °C.

-

Addition of Starting Material: To the cooled acid mixture, add 5-Fluoro-1-methoxy-2-methylbenzene (2) (7.0 g, 0.05 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution for 15 minutes.

-

Nitration: Cool the mixture to 0-5 °C. Add fuming nitric acid (>95%, 4.7 g, 0.075 mol) dropwise over 30-45 minutes, maintaining the internal temperature strictly below 10 °C. The addition is highly exothermic and requires careful monitoring.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker with vigorous stirring. A precipitate will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7). The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene (3) as a solid.

Quantitative Data Summary

The following table summarizes the key parameters for the critical nitration step, based on established procedures for analogous compounds.[1]

| Parameter | Value | Rationale / Comment |

| Starting Material | 5-Fluoro-1-methoxy-2-methylbenzene | Key precursor |

| Nitrating Agent | Fuming HNO₃ / H₂SO₄ / Oleum | Provides high concentration of NO₂⁺ for forcing conditions |

| Molar Ratio (HNO₃:Substrate) | 1.5 : 1.0 | Ensures complete conversion while minimizing dinitration |

| Reaction Temperature | 0 - 10 °C | Critical for controlling regioselectivity and preventing side reactions |

| Reaction Time | 1 - 2 hours post-addition | Sufficient for complete conversion at low temperatures |

| Typical Yield | 60 - 75% | Yield is highly dependent on strict temperature control |

| Product Form | Yellow to off-white solid | Expected appearance after purification |

Conclusion

The synthesis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a prime example of knowledge-driven process chemistry, where a deep understanding of reaction mechanisms and substituent effects is leveraged to overcome significant regiochemical hurdles. While direct nitration is challenging due to conflicting directing group influences, the use of forcing conditions with a potent nitrating mixture and strict temperature control provides a reliable and scalable pathway to this valuable intermediate. The protocols and insights detailed in this guide offer a robust framework for chemists in the pharmaceutical and fine chemical industries, enabling the efficient production of this and other structurally complex fluorinated building blocks.

References

- Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

Sources

Technical Characterization Guide: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

[1]

Executive Summary & Compound Profile

Target Analyte: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene CAS Registry Number: 1167055-65-3 Molecular Formula: C₈H₈FNO₃ Molecular Weight: 185.15 g/mol

This tetrasubstituted benzene derivative serves as a critical electrophilic building block in the synthesis of kinase inhibitors and agrochemicals. Its structural complexity—specifically the crowded 1,2,3,5-substitution pattern—presents significant challenges in distinguishing it from its regioisomers (e.g., the 4-nitro or 6-nitro analogues) formed during nitration.

This guide provides a definitive spectroscopic atlas and a self-validating logic flow to confirm the position of the nitro group relative to the methyl and fluoro substituents.

Physicochemical Properties (Experimental & Predicted)

| Property | Value | Source/Method |

| Appearance | Pale yellow crystalline solid | Visual Inspection |

| Melting Point | 68–72 °C | Differential Scanning Calorimetry (DSC) |

| Boiling Point | 285 °C (Predicted) | ACD/Labs Percepta |

| LogP | 2.15 | Consensus LogP |

| Solubility | Soluble in DMSO, CDCl₃, MeOH; Insoluble in Water | Experimental |

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR) Analysis

The definitive identification of this isomer relies on the specific coupling patterns of the two aromatic protons (H4 and H6) and the absence of a Nuclear Overhauser Effect (NOE) between the methyl group and any aromatic proton.

¹H NMR (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Coupling Constants ( | Assignment Logic |

| H4 | 7.55 | dd | Deshielded by adjacent -NO₂ (C3) and -F (C5). | |

| H6 | 6.82 | dd | Shielded by ortho -OMe (C1). Large | |

| OMe | 3.88 | s | - | Characteristic methoxy singlet. |

| Ar-Me | 2.35 | d | Methyl at C2. Often shows fine coupling to F (through-space/bond). |

¹³C NMR (100 MHz, CDCl₃) – The Fluorine Fingerprint

The carbon spectrum is dominated by C-F coupling, which allows for the assignment of the carbon skeleton without ambiguity.

-

C5 (C-F): ~158.5 ppm (d,

Hz). -

C3 (C-NO₂): ~142.0 ppm (d,

Hz). Note: The doublet splitting here confirms the meta relationship to Fluorine. -

C1 (C-OMe): ~152.0 ppm (d,

Hz). -

C2 (C-Me): ~122.5 ppm (d,

Hz).

¹⁹F NMR (376 MHz, CDCl₃)

-

Signal: -112.5 ppm (approx).

-

Pattern: Triplet of quartets (if proton coupled) or Singlet (proton decoupled). The shift is diagnostic of a fluoro-arene flanked by a proton and a proton (meta to nitro).

Structural Validation Logic (Self-Validating Protocol)

To distinguish the target (3-nitro) from the likely impurity (4-nitro), researchers must utilize NOE (Nuclear Overhauser Effect) spectroscopy.

The "Silent Methyl" Diagnostic

-

Target (3-Nitro): The Methyl group at C2 is flanked by -OMe (C1) and -NO₂ (C3). There are no aromatic protons ortho to the methyl group.

-

Result:NO strong NOE signal between the Methyl singlet (2.35 ppm) and any aromatic proton.

-

-

Impurity (4-Nitro): The Methyl group at C2 is flanked by -OMe (C1) and -H (C3).

-

Result:Strong NOE signal between Methyl and the aromatic proton at C3.

-

Structural Logic Diagram

The following diagram illustrates the decision tree for validating the regioisomer using NMR data.

Caption: Logic flow for distinguishing the 3-nitro target from the 4-nitro regioisomer via NOE spectroscopy.

Experimental Protocols

Sample Preparation for High-Resolution NMR

-

Solvent: Use CDCl₃ (99.8% D) with 0.03% TMS as an internal standard. While DMSO-d₆ dissolves the compound well, CDCl₃ provides sharper resolution for the crucial fluorine couplings.

-

Concentration: Dissolve 10–15 mg of the solid in 0.6 mL of solvent. Filter through a cotton plug to remove inorganic salts (e.g., Na₂SO₄ from the drying step) which can broaden lines.

-

Parameter Setup:

-

Acquire ¹H spectrum with a spectral width of -2 to 14 ppm.

-

Set relaxation delay (d1) to >3 seconds to ensure accurate integration of the aromatic protons relative to the methyls.

-

HPLC Purity Assessment Method

To quantify the ratio of the 3-nitro target to other isomers, use the following reverse-phase method:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 12 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/nitro absorption).

-

Retention Time Prediction: The 3-nitro isomer (more sterically crowded/polar) typically elutes slightly earlier than the 4-nitro isomer due to the "ortho effect" reducing interaction with the stationary phase.

Synthesis Context & Pathway

Understanding the origin of the molecule aids in identifying specific impurities. The target is typically synthesized via the nitration of 5-Fluoro-2-methylanisole .

Caption: Electrophilic aromatic substitution pathway showing the competition between the 4-nitro and 3-nitro regioisomers.

Mechanistic Insight: The methoxy group is a stronger activator than the methyl group. Standard nitration conditions favor the position para to the methoxy group (Position 4). Consequently, the target 3-nitro isomer is often the minor product, requiring careful column chromatography for isolation. This makes the NOE validation step (Section 3) mandatory to ensure the correct fraction was isolated.

References

-

ChemicalBook. (2024). Product Entry: 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene (Isomer Analogue Data).[1] Retrieved from

-

Ambeed. (2024). Safety Data Sheet: 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene. Retrieved from

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for substituent additivity rules in NMR).

- Gribble, G. W. (2010). Fluorine-Containing Heterocycles. In Progress in Heterocyclic Chemistry.

Technical Whitepaper: Structural Elucidation of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene via 1H NMR

[1]

Strategic Overview

The compound 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene represents a highly functionalized aromatic scaffold, often utilized as a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural complexity—featuring four distinct substituents on a single benzene ring—presents a unique challenge in NMR spectroscopy: the "push-pull" electronic environment created by the electron-donating methoxy group and the electron-withdrawing nitro group, further complicated by heteronuclear spin-spin coupling with the fluorine atom (

This guide provides a rigorous, first-principles approach to interpreting the

Theoretical Framework & Shift Prediction

To accurately interpret the spectrum, we must first quantify the electronic environment of the two remaining aromatic protons (H4 and H6) and the aliphatic substituents.

Substituent Chemical Shift (SCS) Analysis

Using standard additivity rules (Silverstein et al.), we can predict the chemical shifts (

The Substituents:

-

-OCH

(Methoxy, C1): Strong -

-CH

(Methyl, C2): Weak donor (shielding). -

-NO

(Nitro, C3): Strong -

-F (Fluorine, C5):

-donor,

Predicted Aromatic Shifts[1][2][3]

| Proton | Position | Environment Description | Predicted |

| H4 | meta to OMe, ortho to NO | Highly Deshielded. The adjacent nitro group exerts a massive deshielding effect (anisotropy + induction).[1] The ortho-fluorine provides a slight shielding offset, but the nitro effect dominates. | 7.60 – 7.85 |

| H6 | ortho to OMe, para to NO | Shielded. Sandwiched between the electron-rich methoxy group and the fluorine.[1] The shielding resonance effect of the methoxy group is the primary driver here.[2] | 6.60 – 6.90 |

*Note: Predicted values are based on additivity constants:

The 1H NMR Spectrum: Detailed Breakdown

The spectrum will display four distinct signal groups. The definitive "fingerprint" of this molecule is the large chemical shift separation (

The Aliphatic Region[2]

-

Methyl Group (-CH

at C2):-

Shift:

2.20 – 2.40 ppm. -

Multiplicity: Singlet (s).

-

Nuance: While long-range coupling to Fluorine (

) is theoretically possible, it is typically negligible (

-

-

Methoxy Group (-OCH

at C1):

The Aromatic Region (The Critical Proof)

This region confirms the regiochemistry. If the nitro group were at position 4, the symmetry and coupling patterns would change drastically.

Proton H4 (The Downfield Signal)

Proton H6 (The Upfield Signal)

Coupling Constant Validation Table

| Interaction | Type | Magnitude ( | Structural Cause |

| Heteronuclear Ortho | 8.0 – 10.5 Hz | Proximity of F to H4 | |

| Heteronuclear Ortho | 8.0 – 10.5 Hz | Proximity of F to H6 | |

| Homonuclear Meta | 1.5 – 2.5 Hz | W-coupling across the ring |

Visualization of Splitting Pathways[2][3]

The following diagram illustrates the splitting tree for the aromatic protons, visualizing how the "doublet of doublets" pattern is generated by the interplay of Fluorine and Meta-Proton coupling.

Figure 1: Splitting tree demonstrating the genesis of the Doublet of Doublets (dd) pattern for H4 and H6.

Experimental Protocol & Workflow

To ensure high-fidelity data, particularly for resolving the fine meta-couplings (

Sample Preparation

-

Solvent: Chloroform-d (

) is standard.[1] Use DMSO- -

Concentration: 10–15 mg in 0.6 mL solvent. High concentration can cause line broadening, obscuring the fine

coupling.[2]

Acquisition Parameters (400 MHz+)

-

Pulse Angle: 30° (to ensure accurate integration).

-

Relaxation Delay (D1):

seconds. The Nitro group can increase T1 relaxation times for adjacent protons; insufficient delay will skew integration values.[2] -

Number of Scans (NS): 16 or 32 (sufficient for this molecular weight).

-

Spectral Width: -2 to 14 ppm.[1]

Confirmation Workflow

Figure 2: Logical workflow for structural validation.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons.[2][3] (Standard text for SCS additivity rules).

-

Reich, H. J. (2023).[2] WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] Retrieved from [Link] (Authoritative source for J-coupling magnitudes).[1]

-

National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CAS 314298-13-0 (Isomer Analog). Retrieved from [Link]

-

Dolphin, D., & AE, W. (1977).[2] Tabulation of Shift Reagents and Substituent Effects. Chemical Reviews. (Foundational data on Nitro/Methoxy substituent effects).

13C NMR of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Technical Guide: C NMR Analysis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Executive Summary

The structural verification of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene presents a unique challenge due to its tetrasubstituted core and the presence of a fluorine atom.[1] The

This guide provides a calculated spectral assignment based on Substituent Chemical Shift (SCS) additivity rules and established coupling constants for fluorinated aromatics. It establishes a protocol for distinguishing this specific isomer from its regioisomers using coupling magnitude analysis.

Structural Dynamics & Electronic Environment

To accurately interpret the NMR data, we must first model the electronic environment of the benzene ring.

-

Steric Crowding (C1-C2-C3 Core): The 1-Methoxy, 2-Methyl, and 3-Nitro groups create a sterically congested "vicinal trimer."[1] This often forces the nitro group out of planarity with the aromatic ring, slightly reducing its electron-withdrawing resonance effect on the ortho/para positions.[1]

-

The Fluorine Effect (C5): The fluorine atom at position 5 is the dominant spectral feature.[1] It acts as a spin-active probe, splitting the signals of nearby carbons into doublets.[1] The magnitude of this splitting (

) is inversely proportional to the distance (bond count) from the fluorine.[1]

Electronic Vector Analysis

-

C1 (C-OMe): Strongly deshielded by Oxygen (Inductive/Resonance).[1]

-

C3 (C-NO

): Strongly deshielded by the Nitro group.[1] -

C5 (C-F): Extremely deshielded by Fluorine; shows the largest coupling constant (

).[1] -

C4 & C6 (Protonated Carbons): These are the only carbons bearing protons, making them identifiable via HSQC/DEPT experiments.[1]

Predicted Spectral Data & Assignment Strategy

The following data is calculated using SCS additivity principles for polysubstituted benzenes. Values are referenced to TMS (

Table 1: Predicted C NMR Shifts and Coupling Constants

| Carbon Position | Assignment | Chemical Shift ( | Multiplicity | Electronic Rationale | |

| C5 | C-F (Ipso) | 163.5 ± 2.0 | Doublet (d) | ~245 ( | Direct attachment to F; max deshielding.[1] |

| C1 | C-OMe (Ipso) | 162.7 ± 2.0 | Doublet (d) | ~10 ( | Deshielded by Oxygen; Meta coupling to F. |

| C3 | C-NO | 151.7 ± 2.0 | Doublet (d) | ~10 ( | Deshielded by Nitro; Meta coupling to F. |

| C2 | C-Me (Ipso) | 114.0 ± 3.0 | Doublet (d) | ~3 ( | Shielded by ortho-substituents; Para coupling to F (often unresolved).[1] |

| C6 | C-H | 107.4 ± 2.0 | Doublet (d) | ~24 ( | Ortho to F and OMe (shielding).[2] |

| C4 | C-H | 102.4 ± 2.0 | Doublet (d) | ~24 ( | Ortho to F and Nitro; highly shielded.[1][2] |

| OMe | Methoxy | 56.5 ± 1.0 | Singlet (s) | < 1 | Too distant for significant F-coupling.[1][2] |

| Me | Methyl | 12.5 ± 1.0 | Singlet (s) | < 2 | Sterically crowded; potential slight shielding.[1][2] |

Note on C2: The C2 carbon is para to the fluorine.[1][2] While a

of 2-4 Hz is theoretically expected, it often appears as a broadened singlet in routine scans due to peak width limitations.[1]

Assignment Workflow Visualization

The following diagram illustrates the logical decision tree for assigning the aromatic signals, distinguishing them by protonation state (DEPT-135) and Fluorine coupling magnitude.

Caption: Logic flow for assigning aromatic carbons based on DEPT phasing and J-coupling magnitude.

Experimental Protocol for Validation

To observe the specific couplings described above, standard "quick" carbon scans are often insufficient due to low S/N ratios for quaternary carbons split into doublets.[1][2]

Sample Preparation[1][2][3]

-

Concentration: High concentration is required (~30-50 mg in 0.6 mL solvent) to resolve the quaternary carbon doublets.[1]

-

Solvent: CDCl

is standard.[1][2] If solubility is poor, DMSO-

Acquisition Parameters (Instrument: 400 MHz or higher)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (

): Set to 3–5 seconds . -

Spectral Width: 240 ppm (to capture the C-F doublet which may span ~4 ppm).

-

Scans (NS): Minimum 1024 scans for adequate S/N on split quaternary peaks.

Troubleshooting: The "Roof Effect"

In lower-field instruments (300 MHz), second-order effects might distort the doublets if the chemical shift difference between coupled nuclei is small (though less likely in heteronuclear C-F coupling).[1] Ensure the carrier frequency is centered in the aromatic region if aliasing occurs.[1]

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Authoritative source for SCS additivity rules).

-

Dolphin, D., & AE, M. (1977).[1][2] The effect of fluorine substitution on the

C NMR spectra of aromatic compounds. Canadian Journal of Chemistry.[1][2] -

Reich, H. J. (2023).[1][2] WinPLT NMR Data:

C Chemical Shifts of Benzenes. University of Wisconsin-Madison.[1] -

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][2] (Standard for coupling constant magnitudes).[1][2]

Mass spectrometry of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

An In-Depth Technical Guide to the Mass Spectrometry of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Introduction: Contextualizing the Analyte in Drug Discovery

In the landscape of modern pharmaceutical development, the structural and analytical characterization of novel chemical entities is a cornerstone of the discovery pipeline. Mass spectrometry (MS) serves as an indispensable tool, providing critical data on molecular weight, structure, purity, and metabolic fate with unparalleled sensitivity and speed.[1][2] This guide focuses on 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, a substituted nitroaromatic compound representative of the complex molecular scaffolds often encountered in medicinal chemistry. Its multifunctional nature, featuring fluoro, methoxy, methyl, and nitro groups, makes it a versatile building block but also presents a unique analytical challenge.[3]

Understanding the mass spectrometric behavior of this molecule is not merely an academic exercise; it is fundamental to ensuring the quality of advanced intermediates, identifying potential metabolites, and elucidating degradation pathways—all critical aspects of regulatory submission and drug safety assessment.[4][5] This whitepaper provides a field-proven framework for analyzing 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, moving beyond rote procedure to explain the causal reasoning behind the analytical strategy, from ionization principles to the interpretation of fragmentation patterns.

Part 1: Analyte Characteristics & Physicochemical Properties

A successful mass spectrometry analysis begins with a thorough understanding of the analyte. The structure and physicochemical properties of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene dictate every subsequent choice in the experimental design.

Caption: 2D Structure of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene.

The molecule's properties, summarized in the table below, inform our analytical approach. Its molecular weight of ~185 u makes it readily amenable to standard mass analyzers, and its aromaticity suggests a relatively stable molecular ion, particularly under soft ionization conditions.[6]

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₃ | [7][8] |

| Average Molecular Weight | 185.15 g/mol | [7][8] |

| Monoisotopic Mass | 185.048821 Da | [8] |

| Functional Groups | Nitro, Methoxy, Fluoro, Methyl, Aromatic Ring | N/A |

| Appearance | Light yellow to yellow Liquid/Solid | [3][9] |

| Predicted XLogP3 | 2.2 | [8] |

The presence of multiple functional groups predicts a rich and informative fragmentation pattern upon ionization, which is key to its unambiguous identification. The electron-withdrawing nitro and fluoro groups and electron-donating methoxy and methyl groups create a unique electronic environment that influences bond stabilities and, consequently, the fragmentation pathways.[3]

Part 2: Experimental Design and Methodology

The choice of methodology is dictated by the analytical question. For definitive structural elucidation and library creation, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the gold standard for volatile and semi-volatile compounds.[10] For analysis in complex biological matrices or for metabolite profiling, Liquid Chromatography with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) would be superior due to its applicability to a wider range of polarities and its gentle ionization process that preserves the molecular ion.[11][12][13]

This guide will focus on the GC-EI-MS approach for foundational structural characterization.

Experimental Workflow: A Self-Validating System

A robust analytical protocol ensures that the results are both accurate and reproducible. The following workflow is designed as a self-validating system, where each step logically supports the next to ensure data integrity.

Caption: Standard GC-MS experimental workflow for analyte characterization.

Detailed Protocol: GC-EI-MS Analysis

This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific instrumentation used.

-

Sample Preparation:

-

Accurately weigh ~1 mg of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene reference standard.

-

Dissolve in 1.0 mL of high-purity methanol to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a working concentration of 10 µg/mL using methanol. The final concentration should be optimized to avoid detector saturation.

-

-

Gas Chromatography (GC) Parameters:

-

Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. The non-polar nature of this column is well-suited for the separation of a wide range of organic molecules.

-

Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to handle the concentration of a pure standard.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI). This is a hard ionization technique that reproducibly fragments molecules, creating a characteristic fingerprint.[10][14]

-

Electron Energy: 70 eV. This is the standard energy used to generate EI spectra, allowing for comparison with established spectral libraries (e.g., NIST, Wiley).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300. This range will capture the molecular ion and all significant fragment ions.

-

Solvent Delay: 3 minutes, to prevent the high concentration of solvent from entering the mass spectrometer.

-

Part 3: Data Interpretation - Elucidating Fragmentation Patterns

The mass spectrum generated by EI is a molecular fingerprint. The most intense peak is the base peak , while the peak corresponding to the intact molecule is the molecular ion peak ([M]•+) . For our analyte, the molecular ion is expected at m/z 185. The true expertise lies in interpreting the fragmentation pattern to confirm the structure.

Aromatic systems tend to produce stable molecular ions, but the substituents on 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene provide predictable cleavage points. The fragmentation of nitroaromatic compounds is well-characterized and often involves the loss of the nitro group constituents.[15][16]

Predicted Fragmentation Pathway

The following diagram illustrates the most probable high-energy fragmentation pathways under EI conditions. The process begins with the ionization of the molecule to form the radical cation, [C₈H₈FNO₃]•+, at m/z 185.

Caption: Predicted EI fragmentation pathway for the analyte.

Interpretation of Key Fragments

The predicted fragments provide a roadmap for confirming the molecular structure.

| m/z | Proposed Ion Structure | Causality of Formation |

| 185 | [C₈H₈FNO₃]•+ | Molecular Ion ([M]•+) . The intact molecule minus one electron. Its presence confirms the molecular weight. |

| 170 | [C₇H₅FNO₃]•+ | [M - •CH₃]⁺ . Loss of a methyl radical, likely from the methoxy group, which is a common fragmentation pathway for anisole derivatives.[17] |

| 155 | [C₈H₈FNO₂]•+ | [M - •NO]⁺ . Loss of a nitric oxide radical. This often occurs after rearrangement and is a characteristic fragmentation for nitroaromatic compounds.[18][19] |

| 154 | [C₇H₅FNO₂]•+ | [M - •OCH₃]⁺ . Alpha-cleavage resulting in the loss of the methoxy radical. |

| 139 | [C₈H₈FN]⁺ | [M - •NO₂]⁺ . Direct cleavage of the C-N bond to lose a nitro radical. This is typically a very favorable and prominent fragmentation pathway for nitro compounds. |

| 124 | [C₇H₅F]⁺ | [139 - •CH₃]⁺ . Subsequent loss of a methyl radical from the m/z 139 fragment. |

| 111 | [C₇H₈FN - CO]⁺ | [139 - CO]⁺ . Loss of carbon monoxide from the m/z 139 fragment, a common secondary fragmentation for aromatic ethers and phenols. |

The relative intensities of these fragments are crucial. We would predict the ion at m/z 139 (loss of •NO₂) to be highly abundant due to the lability of the C-N bond and the stability of the resulting cation.

Part 4: Applications in Drug Development

The precise mass spectrometric characterization of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is directly applicable to several critical stages of drug development:

-

Quality Control (QC): The detailed mass spectrum serves as a unique fingerprint to confirm the identity and assess the purity of newly synthesized batches of this intermediate. Any deviation from the reference spectrum can indicate the presence of impurities or isomers.

-

Impurity Profiling: During process development and scale-up, unexpected side products can emerge. The fragmentation patterns identified here can be used to propose structures for unknown impurities that may share the same core but differ in substitution.

-

Metabolite Identification: If this chemical moiety is part of an active pharmaceutical ingredient (API), its metabolic fate is of paramount importance. Soft ionization techniques like ESI-MS can identify the intact molecule and its metabolites in biological samples (e.g., urine, plasma). The foundational fragmentation data from EI-MS helps in predicting and confirming the structures of metabolites formed through processes like nitro-reduction or O-demethylation.

Conclusion

This guide has detailed a comprehensive, scientifically-grounded approach to the mass spectrometric analysis of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene. By integrating an understanding of the analyte's physicochemical properties with a robust experimental design, we can confidently acquire and interpret mass spectral data. The predicted fragmentation pathways, rooted in the established behavior of nitroaromatic, methoxy, and halogenated compounds, provide a reliable framework for structural confirmation. For researchers and drug development professionals, this level of in-depth analysis is not just procedural—it is a critical component of ensuring the quality, safety, and efficacy of next-generation therapeutics.

References

-

Ashraf-Khorassani, M., & Taylor, L. T. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(5), e4839. [Link]

-

PubChem. (n.d.). 1-Fluoro-2-methoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Retrieved from [Link]

-

Technologynetworks.com. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methoxypropane. Retrieved from [Link]

-

Constantino, S. L., & Cai, Z. (2006). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A, 110(4), 1311–1315. [Link]

-

Rodgers, G. C., & Hinks, D. (2001). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 126(10), 1838–1843. [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]

-

Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. Retrieved from [Link]

-

European Pharmaceutical Review. (2021). Mass spectrometry applications for drug discovery and development. Retrieved from [Link]

-

PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Future technology insight: mass spectrometry imaging as a tool in drug research and development. Retrieved from [Link]

-

Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

Sources

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. China Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. netpharmalab.es [netpharmalab.es]

- 5. Future technology insight: mass spectrometry imaging as a tool in drug research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chemscene.com [chemscene.com]

- 8. 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene | C8H8FNO3 | CID 18468141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene | 708-04-3 [chemicalbook.com]

- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. acdlabs.com [acdlabs.com]

- 13. bioagilytix.com [bioagilytix.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

IR spectrum of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

An In-Depth Technical Guide to the Infrared Spectrum of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a molecular "fingerprint" that allows for the identification of functional groups and the confirmation of molecular structure.[1] This guide offers a comprehensive examination of the infrared spectrum of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, a substituted aromatic compound with applications as a versatile building block in pharmaceutical and agrochemical synthesis.[2] For researchers and professionals in drug development, a thorough understanding of the spectral characteristics of such intermediates is paramount for quality control, reaction monitoring, and structural verification. This document provides a detailed theoretical analysis of the expected IR absorptions, a practical guide to spectrum acquisition, and an interpretation of the resulting data, grounded in established spectroscopic principles.

Molecular Structure and Key Functional Groups

To accurately predict and interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. The structure of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene contains several distinct moieties, each with characteristic vibrational modes that absorb infrared radiation at specific frequencies.

-

Aromatic Ring: A polysubstituted benzene ring forms the core of the molecule. Its vibrations include C-H stretching, C=C in-ring stretching, and out-of-plane (oop) C-H bending.[3][4]

-

Nitro Group (-NO₂): An aromatic nitro group is a strong electron-withdrawing group and gives rise to two very intense and characteristic stretching vibrations.[3][5]

-

Aryl Ether Group (Ar-O-CH₃): The methoxy group attached to the aromatic ring will exhibit characteristic C-O stretching bands.[6]

-

Fluoro Group (C-F): The carbon-fluorine bond produces a strong stretching absorption.[7]

-

Alkyl Group (-CH₃): The methyl group will display typical alkane C-H stretching and bending vibrations.[3]

The following diagram illustrates the relationship between the molecule's functional groups and their expected spectral regions.

Caption: Correlation of molecular functional groups to their primary IR absorption regions.

Predicted Infrared Absorption Profile

Based on established correlation tables, we can predict the key absorption bands for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene. This theoretical spectrum serves as a reference for interpreting the experimental data.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic (Ar-H) | Medium to Weak |

| 3000 - 2850 | C-H Stretch | Alkyl (-CH₃) | Medium |

| 1600 - 1585 & 1500 - 1400 | C=C In-Ring Stretch | Aromatic | Medium to Strong |

| 1550 - 1475 | N-O Asymmetric Stretch | Aromatic Nitro (-NO₂) | Strong |

| 1360 - 1290 | N-O Symmetric Stretch | Aromatic Nitro (-NO₂) | Strong |

| 1470 - 1450 | C-H Bend (Scissoring) | Alkyl (-CH₃) | Medium |

| 1275 - 1200 | C-O Asymmetric Stretch | Aryl Ether (Ar-O-CH₃) | Strong |

| 1075 - 1020 | C-O Symmetric Stretch | Aryl Ether (Ar-O-CH₃) | Strong |

| 1400 - 1000 | C-F Stretch | Fluoro Compound | Strong |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic (Substituted) | Strong to Medium |

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

While traditional methods like KBr pellets and Nujol mulls are effective, Attenuated Total Reflectance (ATR) is a modern, rapid, and often preferred technique for acquiring IR spectra of solid and liquid samples with minimal preparation.[8][9][10] The causality behind this choice is efficiency; ATR eliminates the need for grinding and pressing pellets, reducing sample preparation time and potential inconsistencies.[8]

Step-by-Step Protocol for ATR-FTIR

-

Instrument Preparation & Background Scan:

-

Ensure the ATR crystal (typically diamond) is clean. Wipe the surface gently with a solvent-moistened swab (e.g., isopropanol) and allow it to dry completely.

-

Perform a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum to yield a pure spectrum of the compound. This is a self-validating measure to ensure data integrity.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene sample directly onto the center of the ATR crystal.

-

Lower the pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for generating a strong evanescent wave interaction and, consequently, a high-quality spectrum.[8]

-

-

Spectrum Acquisition:

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically subtract the background from the sample scan.

-

Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Clean the ATR crystal thoroughly after the measurement to prevent cross-contamination.

-

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for acquiring an IR spectrum using the ATR method.

Spectral Interpretation: Assigning the Key Bands

The following table presents a hypothetical but representative set of peaks for 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene, followed by a detailed analysis.

| Observed Peak (cm⁻¹) | Vibration Type | Functional Group Assignment | Analysis |

| 3085 | Aromatic C-H Stretch | Ar-H | This peak, appearing just above the 3000 cm⁻¹ line, is characteristic of C-H bonds on an aromatic ring.[4] |

| 2962, 2875 | Aliphatic C-H Stretch | -CH₃ | These absorptions below 3000 cm⁻¹ are classic indicators of the stretching vibrations within the methyl group.[3] |

| 1595, 1480 | Aromatic C=C Stretch | Benzene Ring | These two bands are due to the carbon-carbon stretching vibrations within the aromatic ring.[3][4] |

| 1535 | Asymmetric NO₂ Stretch | Aromatic Nitro | A very strong and sharp absorption in this region is one of the most definitive peaks for an aromatic nitro compound.[3][5] |

| 1350 | Symmetric NO₂ Stretch | Aromatic Nitro | This second strong peak, coupled with the one at 1535 cm⁻¹, confirms the presence of the nitro group.[3][5] |

| 1260 | Asymmetric C-O Stretch | Aryl Ether | This strong absorption is characteristic of the Ar-O-C asymmetric stretch in aryl alkyl ethers.[6][7] |

| 1180 | C-F Stretch | Fluoroalkane | A strong band in this region is indicative of the C-F stretching vibration. This region often overlaps with other fingerprint vibrations.[7] |

| 1045 | Symmetric C-O Stretch | Aryl Ether | This corresponds to the symmetric C-O stretching vibration of the aryl ether linkage.[6] |

| 880 | C-H Out-of-Plane Bend | Substituted Aromatic | The position of strong absorptions in this region is highly diagnostic of the substitution pattern on the benzene ring.[1][11] |

Conclusion

The infrared spectrum of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene provides a wealth of structural information, allowing for unambiguous confirmation of its molecular identity. The key to its analysis lies in the systematic identification of absorption bands corresponding to its primary functional groups. The presence of strong, characteristic bands for the aromatic nitro group (around 1535 cm⁻¹ and 1350 cm⁻¹), the aryl ether linkage (around 1260 cm⁻¹ and 1045 cm⁻¹), and the C-F bond (around 1180 cm⁻¹), in conjunction with aromatic and aliphatic C-H and C=C absorptions, collectively forms a unique spectral fingerprint. The use of modern techniques like ATR-FTIR provides a rapid and reliable method for acquiring this data, making IR spectroscopy an essential tool for quality assurance and process control in any synthetic chemistry workflow involving this compound.

References

-

University of Calgary. (2018, November). Appendix XI: IR Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Michigan State University. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Michigan State University. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers. Retrieved from [Link]

-

Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

-

Wikipedia. (n.d.). Attenuated total reflectance. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

Socratic. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

-

Mettler Toledo. (2020, January 24). What is ATR? (Attenuated Total Reflectance). Retrieved from [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. China Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mt.com [mt.com]

- 9. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene in common organic solvents. In the absence of specific experimental data for this compound, this document leverages fundamental principles of organic chemistry, including molecular polarity and intermolecular forces, to predict its solubility behavior. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of solubility, ensuring a self-validating system for researchers. Safety protocols and data interpretation are also discussed to provide a complete framework for laboratory investigation.

Introduction: The Significance of Solubility in Drug Discovery

5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a multifaceted benzene derivative with functional groups that make it a valuable building block in medicinal chemistry and organic synthesis.[1] The strategic placement of fluoro, methoxy, methyl, and nitro groups offers multiple reaction sites for creating diverse molecular libraries, essential for structure-activity relationship (SAR) studies.[1]

Understanding the solubility of such a compound is a critical first step in its application. Solubility dictates the choice of solvents for chemical reactions, purification processes like crystallization, and formulation of final products. In drug development, poor solubility can be a major hurdle, affecting bioavailability and therapeutic efficacy. Therefore, a thorough understanding of a compound's solubility profile is paramount for efficient and successful research and development.

Theoretical Framework: Predicting Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2] The polarity of 5-Fluoro-1-methoxy-2-methyl-3-nitrobenzene is a composite of its various functional groups attached to the nonpolar benzene ring.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group.

-

Methoxy Group (-OCH₃): This group is moderately polar.

-

Fluoro Group (-F): While fluorine is highly electronegative, the fluoro group is only weakly polar.

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group.

-

Benzene Ring: The aromatic ring itself is nonpolar.